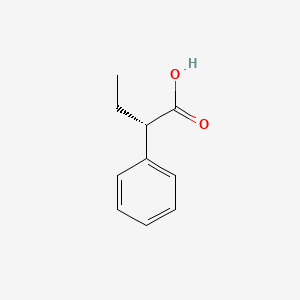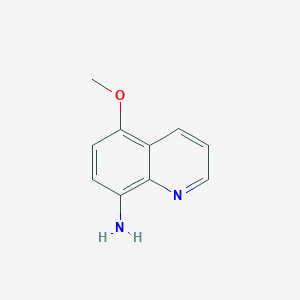
5-メトキシキノリン-8-アミン
概要
説明
5-Methoxyquinolin-8-amine, also known as 5-methoxy-8-aminoquinoline (MQ, 5-MQ), is a heterocycle and bidentate ligand . It is supplied in the form of a yellow to brown solid (hydrochloride salt) and is soluble in dichloromethane, chloroform, acetone, and ethyl acetate .
Synthesis Analysis
5-Methoxy-8-aminoquinoline (MQ) is prepared in three steps from 5-chloro-2-nitroaniline . The first step is a Skraup reaction of 5-chloro-2-nitroaniline with glycerol giving 5-chloro-8-nitroquinoline 1 in good yield. 1 is then subjected to S N Ar reaction, yielding 5-methoxy-8-nitroquinoline. Nitro reduction of 5-methoxy-8-nitroquinoline via Pd/C-catalyzed hydrogenation provides MQ in good overall yield .Molecular Structure Analysis
The molecular formula of 5-Methoxyquinolin-8-amine is C10H10N2O . The InChIKey is MFLLTRMMFHENCM-UHFFFAOYSA-N . The Canonical SMILES is COC1=C2C=CC=NC2=C (C=C1)N .Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . Deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of 5-Methoxyquinolin-8-amine is 174.20 g/mol . It has a XLogP3 of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass are 174.079312947 g/mol . The topological polar surface area is 48.1 Ų .科学的研究の応用
マラリア治療効果
5-メトキシキノリン-8-アミン: は、広域スペクトル抗感染薬としての可能性を評価するために合成され、評価されました。 薬剤感受性および薬剤耐性株のPlasmodium falciparumに対して、IC50値が20〜4760 ng / mLの範囲で、強力なin vitroマラリア治療効果を示しています 。この化合物は、特に現在の治療法に対する耐性が蔓延している地域におけるマラリアとの戦いで、有望な治療薬クラスを表しています。
リーシュマニア症治療効果
この化合物は、標準薬のペンタミジンと比較して、IC50値が0.84 μg / mL、IC90値が最大7.0 μg / mLという、顕著なリーシュマニア症治療効果も示しています 。これは、5-メトキシキノリン-8-アミンが、原生動物寄生虫によって引き起こされる病気であるリーシュマニア症の新しい治療法を開発する上で貴重な資産となる可能性があることを示唆しています。
抗真菌作用
抗真菌治療の分野では、5-メトキシキノリン-8-アミンは、Candida albicans、Candida glabrata、Candida krusei、Cryptococcus neoformans、およびAspergillus fumigatusを含むさまざまな真菌株に対して、有望な活性を示しました 。これらの発見は、免疫不全の人に大きな懸念事項である真菌感染症の治療におけるその潜在的な使用を示しています。
抗菌効果
5-メトキシキノリン-8-アミンの抗菌活性は、メチシリン耐性菌(MRSA)を含むStaphylococcus aureusおよびMycobacterium intracellulareに対して観察されています 。この化合物は、これらの細菌と戦う能力から、抗生物質耐性感染症との闘いにおける新しい武器としての可能性が強調されています。
化学療法アプローチ
5-メトキシキノリン-8-アミンを含む新しいクラスの8-キノリンアミン類の合成は、成功した化学療法アプローチとして浮上してきました 。これらの化合物の構造クラスは、細胞毒性を示さないため、抗寄生虫剤や抗菌剤の開発にとって有望な選択肢となっています。
薬物設計と最適化
5-メトキシキノリン-8-アミン: は、さまざまな薬物候補の設計と合成における重要な中間体として役立ちます。 特にマラリア治療薬の文脈において、他の薬力団との修飾および結合は、活性と選択性を高めた化合物につながる可能性があります 。
媒介寄生虫病
マラリア以外にも、この化合物の広域スペクトル活性は、他の媒介寄生虫病の治療への適用可能性を示唆しています。 さまざまな病原体に対する有効性は、より包括的な感染症管理戦略における潜在的な役割を示しています 。
薬理学における研究ツール
複数の生物活性を持つ化合物として、5-メトキシキノリン-8-アミンは、薬理学的研究において、類似の化合物の作用機序を理解し、影響を受ける生物学的経路を探るための研究ツールとして使用できます 。
Safety and Hazards
作用機序
Target of Action
It is known that 8-quinolinamines, a class of compounds to which 5-methoxyquinolin-8-amine belongs, have shown potent in vitro antimalarial activity . This suggests that the compound may target Plasmodium species, the parasites responsible for malaria.
Mode of Action
It is known that the compound can act as an easily removable directing group and also mediate c-h activation . This property has been useful for synthesizing complex molecules.
Biochemical Pathways
Given its potential antimalarial activity, it may interfere with the life cycle of the plasmodium species, affecting their ability to infect and multiply within host cells .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could influence its bioavailability and therapeutic potential.
Result of Action
Given its potential antimalarial activity, it may result in the death of plasmodium species, thereby alleviating the symptoms of malaria .
生化学分析
Biochemical Properties
5-Methoxyquinolin-8-amine plays a significant role in biochemical reactions, particularly in the activation of carbon-hydrogen bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it has been used in the synthesis of pyrrolidones by assisting in the activation of carbon-hydrogen bonds . The compound’s interactions with enzymes such as palladium-catalyzed systems highlight its utility in mediating chemical transformations .
Cellular Effects
The effects of 5-Methoxyquinolin-8-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Methoxyquinolin-8-amine exhibits potent antimalarial activity, affecting the growth and survival of Plasmodium species . Additionally, it has demonstrated antifungal and antibacterial properties, impacting various cellular processes in pathogenic microorganisms .
Molecular Mechanism
At the molecular level, 5-Methoxyquinolin-8-amine exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, binding to enzymes and proteins to modulate their activity. For example, its role in the activation of carbon-hydrogen bonds involves binding to palladium catalysts, facilitating the formation of new chemical bonds . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxyquinolin-8-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxyquinolin-8-amine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Methoxyquinolin-8-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimalarial and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
5-Methoxyquinolin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in the activation of carbon-hydrogen bonds is a key aspect of its involvement in metabolic pathways . Additionally, its interactions with enzymes such as palladium catalysts facilitate the synthesis of complex molecules, influencing overall metabolic processes .
Transport and Distribution
Within cells and tissues, 5-Methoxyquinolin-8-amine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 5-Methoxyquinolin-8-amine are critical factors that determine its bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 5-Methoxyquinolin-8-amine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 5-Methoxyquinolin-8-amine exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions .
特性
IUPAC Name |
5-methoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLLTRMMFHENCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354621 | |
| Record name | 5-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30465-68-0 | |
| Record name | 5-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{(E)-[3,5-di(tert-butyl)-4-hydroxyphenyl]methylidene}-1-hydrazinecarboxylate](/img/structure/B1363222.png)
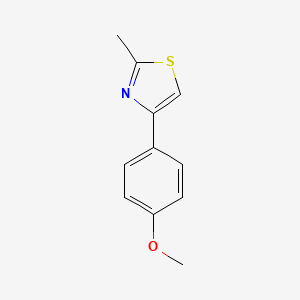
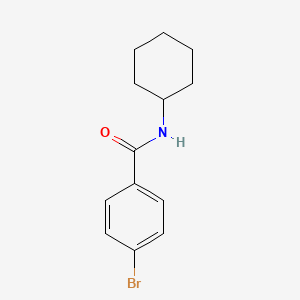
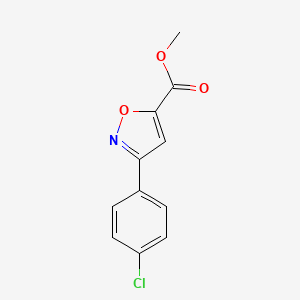

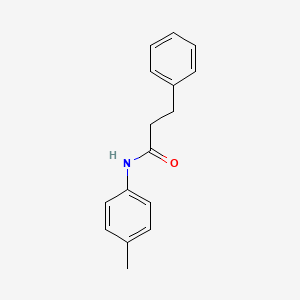
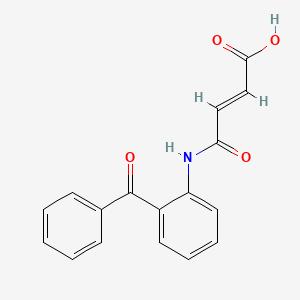
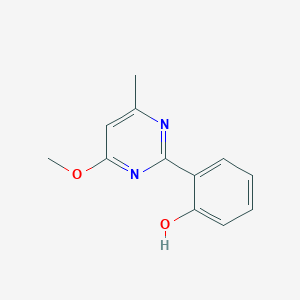
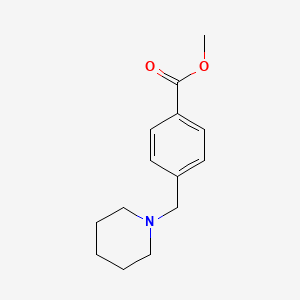
![[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol](/img/structure/B1363285.png)
